molecular formula C10H8O3 B2722347 6-Methyl-1-benzofuran-3-carboxylic acid CAS No. 1555624-85-5

6-Methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2722347
CAS No.: 1555624-85-5
M. Wt: 176.171
InChI Key: LVFZGUWNGDFJPC-UHFFFAOYSA-N
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Description

6-Methyl-1-benzofuran-3-carboxylic acid (CAS 1555624-85-5) is a benzofuran derivative with the molecular formula C 10 H 8 O 3 and a molecular weight of 176.17 g/mol [ ]. This compound serves as a versatile pharmaceutical intermediate in the synthesis of various bioactive molecules [ ]. The benzofuran core is a privileged structure in medicinal chemistry, known for its tremendous application potential in drug discovery [ ]. Researchers value this compound for its role in developing new agents with potential antimicrobial and antitumor activities. Studies on related benzofuran-3-carboxylic acid derivatives have demonstrated promising antimicrobial activity against Gram-positive bacteria and Candida strains, as well as significant antitumor potential in anti-lung cancer research [ ][ ]. Its structure is characterized by a fused benzene and furan ring system, with a carboxylic acid functional group at the 3-position, which is crucial for further chemical modifications and interactions in biological systems [ ]. Handling and Safety: This compound is labeled with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ]. Researchers should review the Safety Data Sheet and use appropriate personal protective equipment. Note: This product is intended for research purposes and is not designed for human therapeutic applications or veterinary use [ ].

Properties

IUPAC Name

6-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFZGUWNGDFJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555624-85-5
Record name 6-methyl-1-benzofuran-3-carboxylic acid
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Synthetic Methodologies and Strategic Approaches for 6 Methyl 1 Benzofuran 3 Carboxylic Acid and Its Analogs

Classical and Contemporary Synthetic Pathways to Benzofuran-3-carboxylic Acid Scaffolds

The construction of the benzofuran-3-carboxylic acid framework is a key challenge addressed by a variety of synthetic strategies. These range from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed reactions, providing versatile routes to this important class of compounds.

Cyclization Reactions for Benzofuran (B130515) Ring Formation

The formation of the fused furan (B31954) ring is the cornerstone of benzofuran synthesis. This is typically achieved through intramolecular cyclization reactions that form a crucial carbon-oxygen or carbon-carbon bond.

A predominant strategy for constructing the benzofuran ring system involves the intramolecular formation of a C–O bond. This can be accomplished through various catalytic systems. Copper-catalyzed Ullmann-type reactions are a common approach. For instance, a domino reaction involving the intermolecular C-C bond formation followed by an intramolecular C-O bond formation can yield 2,3-disubstituted benzofurans. nih.gov

Transition-metal-mediated processes offer efficient routes for this transformation. Iron(III)-catalyzed halogenation of an aryl ring, followed by an iron- or copper-catalyzed O-arylation, facilitates the synthesis of diverse benzofuran structures. nih.gov This method relies on the formation of the C7a–O bond to close the furan ring. Similarly, palladium and copper co-catalyzed Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is a powerful technique for generating the benzofuran core. nih.govacs.org

Table 1: Examples of Intramolecular C–O Bond-Forming Reactions for Benzofuran Synthesis
Catalyst SystemStarting MaterialsKey TransformationRef.
Pd(PPh₃)₂Cl₂ / CuITerminal alkynes, IodophenolsSonogashira coupling followed by intramolecular cyclization nih.govacs.org
Iron(III) / Copper1-Aryl- or 1-AlkylketonesRegioselective halogenation followed by intramolecular O-arylation nih.gov
Copper Iodideo-Hydroxy aldehydes, Amines, AlkynesOne-pot reaction involving intramolecular cyclization acs.org

Acid-catalyzed dehydrative cyclization is a classical and effective method for forming the benzofuran ring. rsc.org This approach typically involves the removal of a water molecule from a suitable precursor to induce ring closure. For example, α-aryloxyketones can undergo cyclodehydration to furnish benzofurans. Strong acids like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are often employed to promote this reaction. wuxiapptec.com

Another pathway involves the acid-catalyzed cyclization of acetals, where protonation is followed by the elimination of an alcohol molecule to form a reactive oxonium ion. Subsequent intramolecular nucleophilic attack by the phenyl ring leads to the formation of the benzofuran structure. wuxiapptec.com Brønsted acids such as triflic acid (TfOH) can also mediate the cyclization of precursors like o-alkynylphenols to yield substituted benzofurans. nih.gov

Table 2: Reagents for Dehydrative Cyclization in Benzofuran Synthesis
Reagent/CatalystSubstrate TypeMechanismRef.
Polyphosphoric Acid (PPA)α-Phenoxyketones, AcetalsAcid-catalyzed intramolecular condensation/cyclization wuxiapptec.com
p-Toluenesulfonic acido-(1-Alkynyl)anisolesAcid-catalyzed cyclization nih.govjocpr.com
Triflic Acid (TfOH)o-AlkynylphenolsBrønsted acid-mediated cyclization nih.gov

Functionalization of Pre-existing Benzofuran Cores

An alternative synthetic strategy involves the modification of a pre-existing benzofuran ring. This allows for the introduction of specific functional groups, such as the carboxylic acid at the 3-position and the methyl group at the 6-position, onto the core structure.

Introducing a carboxylic acid group at the C3-position of the benzofuran ring is a key step in synthesizing the target molecule. Palladium-catalyzed carbonylative cyclization reactions are particularly effective for this purpose. For instance, the reaction of 2-alkynylanilines with aryl iodides using a palladium catalyst and a carbon monoxide source can produce N-acyl indoles, a reaction that highlights the utility of carbonylative cyclizations in heterocycle synthesis. rsc.org Similar strategies can be adapted for benzofuran synthesis.

A highly relevant method involves the palladium-catalyzed carbonylative cyclization of o-hydroxylarylacetylenes. This reaction, often carried out in the presence of a co-catalyst system, directly installs a carboxylate group at the 3-position of the newly formed benzofuran ring. Another approach involves a Friedel-Crafts acylation of a benzofuran derivative using oxalyl chloride and a Lewis acid like aluminum trichloride, which can introduce a carbonyl group that is subsequently converted to a carboxylic acid. chemicalbook.com

The introduction of the methyl group at the 6-position is typically accomplished by starting with a precursor that already contains this substituent, rather than by direct methylation of the benzofuran ring. The synthesis often begins with a substituted phenol (B47542), such as p-cresol (B1678582) (4-methylphenol), where the methyl group is positioned to become the 6-methyl substituent of the final benzofuran product. lbp.world

For example, a synthetic route to the related 6-hydroxy-2-methylbenzofuran-3-carboxylic acid starts from 2-(2-hydroxy-4-methoxyphenyl)acetic acid. tdcommons.org In this case, the methoxy (B1213986) group at the 4-position of the phenylacetic acid becomes the 6-methoxy group of the benzofuran, which can then be demethylated. To obtain the 6-methyl analog, one would strategically start with a precursor derived from a phenol already bearing the methyl group at the para position to the hydroxyl group. While direct methylation of the benzofuran core is less common, functionalization of a 6-hydroxybenzofuran (B80719) derivative via methylation with reagents like dimethyl sulfate (B86663) is a viable method for producing 6-methoxybenzofurans. semanticscholar.org

Multi-component Reaction Approaches to Substituted Benzofuran-3-carboxylic Acids

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.govkcl.ac.uk These strategies are advantageous for generating chemical libraries for drug discovery, as they allow for the rapid assembly of highly functionalized benzofurans from simple, commercially available starting materials in a time- and step-economic fashion. kcl.ac.uk

One notable MCR strategy involves the reaction of arynes, dimethylformamide (DMF), and active methylene (B1212753) compounds. nih.gov For instance, the domino three-component coupling of arynes with DMF and active methylenes or methines has been studied as a highly efficient method for preparing heterocycles like benzofurans. nih.gov Another powerful approach is the microwave-assisted, one-pot, three-component synthesis of benzofuran-2-carboxamides from o-hydroxyaryl ketones, chloroacetyl chloride, and various amines. kcl.ac.uk While this specific example leads to 2-carboxamides, the underlying principle of rapid, one-pot assembly is directly applicable to the synthesis of diverse benzofuran analogs.

Researchers have also developed MCRs for synthesizing benzofuran-3-ylacetic acids, which are structurally related to the target carboxylic acids. This involves the condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid. researchgate.net

ReactantsKey FeaturesProduct TypeRef.
Arynes, DMF, Active Methylene CompoundsDomino reaction, high efficiencyDihydrobenzofurans, Benzofurans nih.gov
o-Hydroxyaryl ketones, Chloroacetyl chloride, AminesMicrowave-assisted, one-pot, transition-metal-freeHighly functionalized Benzofuran-2-carboxamides kcl.ac.uk
Polyalkoxyphenols, Arylglyoxals, Meldrum's acidThree-component condensationSubstituted Benzofuran-3-ylacetic acids researchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly using palladium and copper, represents the most powerful and versatile toolkit for the construction of the benzofuran ring. nih.gov These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds through processes like cross-coupling and cyclization reactions, offering high yields and broad substrate scope. nih.govnih.gov

Palladium-Catalyzed Reactions in Benzofuran Construction

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of benzofurans. nih.gov Palladium-catalyzed reactions provide cost-effective and environmentally attractive routes to various benzofuran derivatives, including direct arylations and complex cyclization cascades. nih.gov These reactions can tolerate a wide range of functional groups and often proceed with high regioselectivity. nih.govmdpi.com

The intramolecular Heck reaction is a powerful method for constructing five-membered rings, including the furan ring of the benzofuran system. researchgate.net This reaction typically involves the palladium-catalyzed cyclization of an aryl halide onto a tethered alkene. A more advanced variant is the direct oxidative Heck cyclization, also known as the intramolecular Fujiwara-Moritani arylation, which circumvents the need for pre-halogenated arenes by proceeding via C-H activation. nih.govpitt.edu This approach demonstrates the use of catalytic palladium for the oxidative intramolecular C-H activation of arenes and their subsequent addition into unactivated olefins. pitt.edu

In a typical sequence, a suitably substituted phenol derivative bearing an allylic group undergoes cyclization. For example, PdCl2 has been used to catalyze intramolecular Heck reactions in ionic liquids, providing substituted benzofurans in moderate to good yields, with the advantage that the catalyst-containing ionic liquid can be recycled. researchgate.net

Catalyst SystemSubstrate TypeKey TransformationRef.
Pd(OAc)₂, Benzoquinone, Ethyl Nicotinateo-allyl phenolsOxidative C-H activation and cyclization pitt.edu
PdCl₂ in [BMIm]BF₄ (ionic liquid)o-allyl aryl halidesIntramolecular C-C bond formation via cyclization researchgate.net

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is one of the most robust methods for benzofuran synthesis. nih.gov The typical strategy involves an initial Sonogashira coupling of an o-halophenol (commonly an o-iodophenol) with a terminal alkyne. The resulting 2-(1-alkynyl)phenol intermediate then undergoes a subsequent intramolecular cyclization (hydroalkoxylation) to form the benzofuran ring. nih.govacs.org

This sequence can often be performed as a one-pot, domino, or tandem process, which enhances efficiency by avoiding the isolation of intermediates. acs.orgorganic-chemistry.org For example, an efficient one-pot method for synthesizing 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides has been developed under Sonogashira conditions. nih.gov Microwave irradiation can be employed to shorten reaction times and improve yields. nih.gov The choice of catalyst, such as PdCl₂(PPh₃)₂, and the use of a copper co-catalyst like CuI are crucial for the success of the coupling reaction. nih.govrsc.org

Catalyst SystemReactantsProcess TypeRef.
PdCl₂(PPh₃)₂, CuI, Triethylamineo-Iodophenols, Terminal Alkynes, Aryl IodidesOne-pot, three-component reaction under microwave irradiation nih.gov
Pd(OAc)₂, Xantphos, K₃PO₄2-(2-bromophenoxy)acetates, Terminal AcetylenesDomino intermolecular Sonogashira coupling and intramolecular cyclization organic-chemistry.org
NHC-Pd-Pyridine Complexeso-Hydroxyaryl halides, PhenylacetyleneTandem Sonogashira coupling and cyclic hydroalkoxylation acs.org

Palladium-catalyzed carbonylation reactions are a premier method for introducing a carbonyl group, making them highly relevant for the synthesis of benzofuran-3-carboxylic acids. researchgate.net These reactions typically utilize carbon monoxide (CO) gas or a CO surrogate to convert aryl or vinyl halides and triflates into carboxylic acids, esters, or amides. researchgate.net

In the context of benzofuran synthesis, a common strategy involves the carbonylation of a 3-halobenzofuran intermediate. Alternatively, a more convergent approach involves a sequence of coupling and carbonylation steps. For example, a palladium-catalyzed reaction could first construct the benzofuran scaffold, followed by a subsequent carbonylation at the 3-position. The use of CO surrogates like formic acid is gaining traction as a greener and safer alternative to high-pressure CO gas. researchgate.net

Copper-Catalyzed Methodologies for Benzofuran Ring Assembly

Copper catalysis offers a valuable and often complementary alternative to palladium for the synthesis of benzofurans. nih.gov Copper-catalyzed reactions are particularly effective for forming C–O bonds, a key step in many benzofuran ring closure strategies. nih.gov

One prominent method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure involves a sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization, using molecular oxygen as the oxidant. rsc.org Another classic approach is the CuI-catalyzed ring closure of 2-haloaromatic ketones, which provides a wide variety of benzo[b]furans. organic-chemistry.org

Furthermore, copper catalysts have been successfully used in multicomponent reactions. For instance, reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide provides a green and efficient route to benzofuran derivatives. acs.org

Catalyst SystemReactantsKey TransformationRef.
Copper Catalyst, O₂Phenols, AlkynesAerobic oxidative cyclization via nucleophilic addition rsc.org
CuI2-Haloaromatic ketonesIntramolecular C-O bond formation (ring closure) organic-chemistry.org
CuIo-Hydroxy aldehydes, Amines, AlkynesOne-pot, three-component cyclization acs.org
Copper BromideSalicylaldehydes, Amines, Calcium CarbideOne-pot synthesis of amino-substituted benzofurans nih.gov

Rhodium-Mediated Catalysis in Benzofuran Synthesis

Rhodium catalysis has emerged as a powerful tool for the construction of the benzofuran skeleton, often proceeding through C-H bond activation and annulation strategies. These methods offer high levels of efficiency and regioselectivity. While direct rhodium-catalyzed synthesis of 6-Methyl-1-benzofuran-3-carboxylic acid is not extensively documented, analogous transformations provide a clear blueprint for its potential synthesis.

One prominent rhodium-catalyzed approach involves the annulation of phenols with alkynes. For instance, rhodium(III) catalysts can mediate the coupling of substituted phenols with internal alkynes. A plausible route to a precursor for this compound could involve the reaction of 4-methylphenol with an appropriately substituted alkyne bearing a carboxylate or a precursor group. The directing group on the phenol, often a hydroxyl group, guides the catalyst to activate the ortho C-H bond, leading to cyclization and formation of the benzofuran ring.

Another relevant strategy is the rhodium-catalyzed [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes. nih.gov This method allows for the flexible and convenient synthesis of fused benzofuran derivatives under mild conditions. By carefully selecting the starting materials, this methodology could be adapted to introduce the desired methyl and carboxylic acid functionalities at the 6- and 3-positions of the benzofuran core, respectively.

Recent advancements have also highlighted the use of rhodium catalysis in redox-neutral annulations of N-phenoxyacetamides with ynones via successive double C-H bond activations, yielding complex benzofuran-containing structures. nih.gov Such strategies underscore the versatility of rhodium catalysts in constructing intricate heterocyclic systems.

Furthermore, relay rhodium(I)/Brønsted acid catalysis has been developed for tandem arylation-cyclization reactions, providing access to benzofurans from propargyl alcohols and ortho-hydroxylated arylboronic acids. researchgate.net This approach demonstrates the potential for chemodivergent synthesis, which could be harnessed for the selective production of specific benzofuran isomers. The efficiency of these catalytic systems is often enhanced by the choice of ligands and reaction conditions, as summarized in the table below.

Catalyst SystemStarting MaterialsKey FeaturesReference
[Cp*RhCl2]2/AgSbF6α,β-unsaturated oximes, ethyl glyoxylateCationic Rh(III) species required for C-H bond functionalization. nih.gov
Cationic rhodium(I)/H8-BINAP complexPhenol-linked 1,6-diynes, alkynes/nitrilesFlexible and convenient synthesis of fused benzofurans under mild conditions. nih.gov
Rhodium(III) catalystN-phenoxyacetamides, ynonesRedox-neutral annulation via successive double C-H bond activations. nih.gov
Rhodium(I)/Brønsted acidPropargyl alcohols, ortho-hydroxylated arylboronic acidsRelay catalysis for tandem arylation-cyclization. researchgate.net

Nickel-Catalyzed Processes

Nickel catalysis offers a cost-effective and versatile alternative to precious metal catalysts for the synthesis of benzofurans. thieme.de Nickel-catalyzed reactions often proceed through different mechanisms, such as cross-coupling and intramolecular cyclization, providing a range of options for constructing the benzofuran core.

A notable nickel-catalyzed method is the intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.org This approach has been successfully applied to synthesize a variety of benzofuran derivatives. organic-chemistry.orgthieme.de For the synthesis of this compound, a suitable precursor would be an ortho-halo- or ortho-alkenylphenol derivative of 4-methylphenol, which could then undergo nickel-catalyzed cyclization. For example, a nickel-catalyzed intramolecular oxidative coupling of an ortho-alkenylphenol can yield a 3-aryl benzofuran.

Another powerful strategy involves the nickel-catalyzed ring-opening of benzofurans, which allows for the divergent synthesis of ortho-functionalized phenol derivatives. acs.org While this is a ring-opening reaction, the mechanistic insights gained from such studies, particularly concerning C-O bond activation, are valuable for designing cyclization reactions. acs.org

Recent research has also demonstrated the use of nickel catalysts for the synthesis of benzofuran derivatives from aryl halides and ketones, showcasing good tolerance to various functional groups. organic-chemistry.org The efficiency of these processes is often dependent on the choice of ligand and reaction conditions.

Catalyst SystemStarting MaterialsKey FeaturesReference
Ni(OTf)2 / 1,10-phenanthrolineAryl halides, aryl ketonesIntramolecular nucleophilic addition. organic-chemistry.orgnih.gov
Ni(cod)2 / PCy3Benzofuran, silanesRing-opening via Ni-H insertion and β-O elimination. acs.org
Nickel catalystortho-alkenyl phenolsIntramolecular dehydrogenative coupling.
Ni(dppp)2Cl2 / 1,10-phenanthrolineAryl halides, aryl ketonesGood tolerance for various functional groups. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and fine chemicals. For the synthesis of this compound derivatives, these principles can be applied to reduce waste, improve efficiency, and enhance safety.

Solvent-Free and Aqueous Medium Reactions

The use of environmentally benign solvents or solvent-free conditions is a cornerstone of green chemistry. While many traditional methods for benzofuran synthesis employ organic solvents, there is a growing interest in developing greener alternatives.

Microwave-assisted synthesis, for instance, can often be performed under solvent-free conditions. The Perkin rearrangement to form benzofuran-2-carboxylic acids has been successfully conducted under microwave irradiation, significantly reducing reaction times. nih.gov Clay-catalyzed solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation is another example of a green synthetic approach.

Aqueous medium reactions are also highly desirable. The synthesis of benzofuran derivatives has been achieved in aqueous systems, for example, through the Pd-catalyzed tandem addition/ring-opening/cyclization of 2-(3-aryloxiran-2-yl)acetonitriles with arylboronic acids. While not directly applied to the target molecule, these examples demonstrate the feasibility of using water as a solvent for benzofuran synthesis.

Catalyst Efficiency and Recyclability

High catalyst efficiency and the ability to recycle the catalyst are key aspects of green chemistry. Heterogeneous catalysts, such as palladium nanoparticles supported on various materials, have been shown to be effective for benzofuran synthesis and can be recycled and reused without significant loss of activity.

In the context of rhodium catalysis, the development of recyclable catalytic systems is an active area of research. For example, a rhodium-catalyzed C–H activation/[4 + 2] annulation for the synthesis of isoquinolones has been reported with a recyclable catalytic system in ethanol, a green solvent. rsc.org Similar strategies could be developed for benzofuran synthesis. The dynamic coordination on rhodium(II) axial sites of metal-organic polyhedra (MOPs) has also been explored to enable recyclable homogeneous catalysis. core.ac.uk

For nickel catalysis, the use of affordable and earth-abundant nickel makes it an inherently greener option compared to precious metals. Efforts to develop recyclable nickel catalysts are ongoing to further enhance the sustainability of these processes.

Atom Economy and Process Intensification

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is a fundamental principle of green chemistry. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred. The rhodium-catalyzed [2+2+2] cycloaddition mentioned earlier is an excellent example of an atom-economical reaction for constructing the benzofuran core. nih.gov

Process intensification aims to develop smaller, more efficient, and safer chemical production processes. The use of microwave-assisted synthesis and flow chemistry can contribute to process intensification in the synthesis of benzofuran derivatives. These techniques can lead to shorter reaction times, improved yields, and better control over reaction parameters, ultimately resulting in more sustainable manufacturing processes.

Stereoselective and Regioselective Synthesis Considerations

The control of stereoselectivity and regioselectivity is crucial in the synthesis of complex organic molecules like substituted benzofurans. For this compound, the primary concern is regioselectivity – ensuring the methyl group is at the 6-position and the carboxylic acid is at the 3-position.

Regioselectivity in benzofuran synthesis is often dictated by the substitution pattern of the starting materials and the nature of the catalyst and directing groups. oregonstate.edu For example, in the cyclization of an α-phenoxycarbonyl compound, the regiochemical outcome can be predictable. If only one ortho position on the phenol is available for cyclization, a single regioisomer is formed. oregonstate.edu When both ortho positions are unsubstituted, the sterically less-hindered product is often favored. oregonstate.edu

In transition metal-catalyzed reactions, directing groups play a pivotal role in controlling regioselectivity. The hydroxyl group of a phenol, for instance, can direct a rhodium catalyst to activate a specific ortho C-H bond, leading to the formation of a particular benzofuran isomer. The synthesis of C4-functionalized benzofurans through rhodium-catalyzed vinylene transfer from m-salicylic acid derivatives highlights the power of directing groups in achieving high regioselectivity. nih.govresearchgate.net

While this compound itself is achiral, the synthesis of its chiral analogs, particularly those with stereocenters in substituents, would require stereoselective methods. Asymmetric catalysis, using chiral ligands or catalysts, can be employed to control the stereochemistry of the products. For instance, enantioselective synthesis of dihydrobenzofurans has been achieved through various catalytic methods. Although not directly applicable to the fully aromatic target molecule, these principles are important for the synthesis of related compounds with stereogenic centers.

Chemical Reactivity, Derivatization, and Reaction Mechanisms of 6 Methyl 1 Benzofuran 3 Carboxylic Acid

Reactivity Profile of the Benzofuran (B130515) Ring System

The benzofuran core is a π-excessive heteroaromatic system, making it highly reactive toward electrophiles. libretexts.org The fusion of the benzene (B151609) ring, however, reduces the reactivity of the furan (B31954) portion compared to furan itself. libretexts.org The reactivity is further modulated by the substituents present on the ring. In 6-methyl-1-benzofuran-3-carboxylic acid, the electron-donating methyl group at the 6-position activates the benzene portion of the ring system, while the electron-withdrawing carboxylic acid group at the 3-position deactivates the furan ring towards electrophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the benzofuran ring. nih.gov The regioselectivity of this reaction is determined by the stability of the intermediate sigma complex. stackexchange.comechemi.com For an unsubstituted benzofuran, electrophilic attack is generally favored at the C2 or C3 position. stackexchange.compixel-online.net However, in this compound, the C3 position is blocked by the carboxylic acid group. This group is deactivating, which disfavors electrophilic attack on the furan ring.

Conversely, the methyl group at the C6 position is an activating, ortho-, para- directing group. This would direct incoming electrophiles to the C5 and C7 positions of the benzene ring. Research on the closely related compound, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, has demonstrated that halogenation (a common EAS reaction) occurs on the benzene ring portion of the molecule. mdpi.com Specifically, bromination and chlorination of this substrate resulted in substitution at the C4 position. mdpi.com This suggests that for this compound, electrophilic attack is most likely to occur on the activated benzene ring, with positions C4, C5, and C7 being the most probable sites of substitution, depending on the specific reagents and reaction conditions.

Nucleophilic Addition and Substitution Reactions

Due to the electron-rich nature of the benzofuran ring system, it is generally resistant to direct nucleophilic aromatic substitution and nucleophilic addition reactions. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density and make the carbon atoms susceptible to nucleophilic attack. pixel-online.net

While direct functionalization of the this compound ring via nucleophilic attack is not a common pathway, related nucleophilic processes are fundamental to many synthetic routes that form the benzofuran core itself. nih.gov Numerous modern synthetic methods employ transition-metal catalysts (e.g., nickel, palladium, copper) to facilitate intramolecular nucleophilic additions or substitutions that result in the cyclization and formation of the benzofuran ring. thieme-connect.comthieme.deorganic-chemistry.orgacs.org These reactions often involve the intramolecular attack of a phenoxide nucleophile onto an adjacent unsaturated system, such as an alkyne or ketone, to construct the heterocyclic ring. nih.govorganic-chemistry.org

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a primary site for derivatization, allowing for the synthesis of a wide array of functional analogs such as esters and amides, or its transformation through reduction or removal.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to an ester (esterification) or an amide (amidation) are two of the most important transformations for this moiety. These reactions proceed via nucleophilic acyl substitution. Direct reaction with an alcohol or amine is often difficult, so the carboxylic acid is typically activated first. A common laboratory method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride readily reacts with alcohols or amines to yield the corresponding esters or amides.

Alternatively, direct condensation methods can be employed. Esterification can be achieved by reacting the carboxylic acid with an alkylating agent in the presence of a base. For example, the esterification of the similar 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid was accomplished using dimethyl sulphate and potassium carbonate in acetone (B3395972) to yield the methyl ester. mdpi.com Direct amidation can be facilitated by coupling agents that activate the carboxylic acid in situ.

Transformation Reagents and Conditions Product Type Reference
Esterification(CH₃O)₂SO₂, K₂CO₃, Acetone, RefluxMethyl Ester mdpi.com
Amidation (via Acid Chloride)1. SOCl₂ 2. R₂NHAmideGeneral Method
Amidation (Direct Coupling)Amine, Coupling Agent (e.g., DCC, TiCl₄)AmideGeneral Method

Reduction and Decarboxylation Pathways

The carboxylic acid group can be completely reduced to a primary alcohol or removed entirely from the molecule through decarboxylation.

Reduction : The reduction of a carboxylic acid requires a strong reducing agent. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are not effective for reducing carboxylic acids. libretexts.org Lithium aluminum hydride (LiAlH₄) is the classic reagent used to convert carboxylic acids to primary alcohols. libretexts.orgorgosolver.com The reaction proceeds via a hydride attack on the carbonyl carbon, ultimately replacing the carbonyl oxygen and the hydroxyl group with hydrogen atoms after an aqueous workup. libretexts.org More recently, catalytic methods using earth-abundant metals have been developed. For instance, manganese(I) carbonyl complexes can catalyze the hydrosilylation of aryl carboxylic acids with agents like phenylsilane (B129415) (PhSiH₃) to produce the corresponding alcohols under mild conditions. nih.govacs.org

Decarboxylation : This process involves the removal of the carboxylic acid group as carbon dioxide (CO₂). libretexts.org For aromatic carboxylic acids, this transformation is typically achieved by heating the acid, or its corresponding salt, with soda lime (a mixture of NaOH and CaO). libretexts.org This reaction replaces the -COOH group with a hydrogen atom. Alternative methods for heterocyclic carboxylic acids may involve heating in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst at temperatures ranging from 85-150 °C. google.com

Transformation Reagents and Conditions Product Reference
Reduction1. LiAlH₄, THF 2. H₃O⁺ workup3-(Hydroxymethyl)-6-methyl-1-benzofuran libretexts.orgorgosolver.com
Reduction (Catalytic)PhSiH₃, [MnBr(CO)₅] catalyst3-(Hydroxymethyl)-6-methyl-1-benzofuran nih.govacs.org
DecarboxylationSoda Lime (NaOH/CaO), Heat6-Methyl-1-benzofuran libretexts.org
Decarboxylation (Catalytic)Organic Acid, DMF, 85-150 °C6-Methyl-1-benzofuran google.com

Functionalization at the Methyl Group (6-Position)

The methyl group at the C6 position is attached to the aromatic ring, making it a benzylic position. This position is activated towards free-radical reactions and oxidation.

A primary reaction for functionalizing the benzylic methyl group is free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically used with a radical initiator (e.g., AIBN) or under photochemical conditions (light). masterorganicchemistry.comlibretexts.org NBS provides a low, steady concentration of bromine radicals (Br•), which selectively abstract a benzylic hydrogen to form a stabilized benzylic radical. masterorganicchemistry.compbworks.com This radical then reacts with a bromine molecule to form the brominated product, 6-(bromomethyl)-1-benzofuran-3-carboxylic acid. Using NBS is advantageous as it minimizes the competing electrophilic aromatic substitution on the electron-rich benzofuran ring. masterorganicchemistry.com The resulting benzylic bromide is a versatile intermediate that can be converted to other functional groups (alcohols, ethers, amines, etc.) via nucleophilic substitution reactions.

Alternatively, the methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), are capable of converting a benzylic methyl group to a carboxylic acid group. amanote.com This reaction would transform this compound into benzofuran-3,6-dicarboxylic acid.

Transformation Reagents and Conditions Product Reference
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (AIBN) or Light6-(Bromomethyl)-1-benzofuran-3-carboxylic acid masterorganicchemistry.comlibretexts.org
OxidationChromic Acid (H₂CrO₄) or KMnO₄, HeatBenzofuran-3,6-dicarboxylic acid amanote.com

Derivatization Strategies for Enhancing Molecular Diversity

The derivatization of the this compound core by introducing various heterocyclic moieties is a powerful strategy for creating new chemical entities. The carboxylic acid group at the C3 position serves as a versatile handle for such modifications, typically through the formation of amide or ester linkages.

A common approach involves coupling the benzofuran-3-carboxylic acid with a diverse range of amines or alcohols that contain a heterocyclic ring. For instance, studies have shown the synthesis of complex molecules by linking benzofuran scaffolds to other heterocyclic systems like quinolines. nih.govbeilstein-journals.org One facile synthetic route involves a one-pot reaction of a chloromethylquinoline derivative with substituted salicylaldehydes to construct a 2-(benzofuran-2-yl)quinoline-3-carboxylic acid structure. nih.gov Other research has demonstrated the synthesis of pyrazole (B372694) and triazine derivatives from benzofuran precursors, highlighting the reactivity of functional groups on the benzofuran core for building larger, more complex heterocyclic systems. researchgate.net By activating the carboxylic acid of this compound, it can be readily coupled with various amino-substituted heterocycles (e.g., aminopyridines, aminothiazoles, aminopyrimidines) to generate a library of novel amide derivatives.

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing extended conjugated systems, which are of interest for their electronic and photophysical properties. To apply these methods to this compound, the benzofuran core must first be functionalized with a suitable group, typically a halogen or a triflate.

As established in halogenation studies (Section 3.3.1), the benzofuran ring can be selectively halogenated. These resulting halo-benzofuran derivatives are excellent substrates for a variety of coupling reactions. For example, palladium-catalyzed reactions have been used for the regioselective coupling of 2,3-dibromobenzo[b]furan with terminal acetylenes (a Sonogashira-type coupling). researchgate.net Another key strategy involves the Stille coupling, where a C3-stannylated benzofuran is reacted with a vinyl triflate in the presence of a palladium catalyst. researchgate.net These methodologies demonstrate that a halogenated derivative of this compound could be coupled with various partners—such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling)—to synthesize molecules with extended π-systems.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving the benzofuran core is crucial for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies on related benzofuran systems have identified several key reaction intermediates.

In the biomimetic oxidation of benzofuran, the key step is proposed to be the formation of an epoxide across the C2-C3 double bond of the furan ring. mdpi.com This highly reactive intermediate then undergoes subsequent reaction pathways, which can include rearrangement and ring-opening. mdpi.com

Another example comes from the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. A plausible mechanism for this transformation involves several steps, including an initial Williamson ether formation, followed by base-mediated ester hydrolysis. nih.gov This leads to the abstraction of an acidic proton, generating a carbanion intermediate. The subsequent intramolecular attack of this carbanion on an aldehyde carbonyl carbon forms a five-membered cyclic intermediate, which then dehydrates to yield the final benzofuran product. nih.gov

Kinetic and Thermodynamic Studies of Reaction Pathways of this compound

Detailed experimental and computational studies focusing specifically on the kinetic and thermodynamic parameters of reaction pathways involving this compound are not extensively available in publicly accessible scientific literature. While the synthesis and derivatization of benzofuran-3-carboxylic acids are well-documented, in-depth analyses of the reaction rates, activation energies, and thermodynamic stabilities for specific transformations of the 6-methyl substituted variant are scarce.

However, general principles of chemical reactivity and findings from studies on closely related benzofuran structures can provide qualitative insights into the expected kinetic and thermodynamic behavior of this compound. For instance, computational studies on similar benzofuran derivatives have utilized Density Functional Theory (DFT) to calculate thermodynamic properties and predict reaction outcomes, confirming the stability of various synthesized structures. These theoretical approaches could be applied to model the reaction pathways of this compound to elucidate transition state energies and thermodynamic potentials of its reactions.

The reactivity of the benzofuran ring system is influenced by the electron-donating nature of the oxygen atom, which affects the aromaticity and nucleophilicity/electrophilicity of the various positions on the ring. The methyl group at the 6-position is expected to have a modest electron-donating effect, potentially influencing the regioselectivity and kinetics of electrophilic substitution reactions on the benzene portion of the molecule. The carboxylic acid group at the 3-position is a deactivating group and will direct reactions away from the furan ring, while also serving as a key functional handle for derivatization reactions such as esterification and amidation.

Although specific data tables for the kinetic and thermodynamic properties of this compound reactions are not available, a hypothetical data table for a typical esterification reaction is presented below to illustrate the type of information that would be generated from such studies.

Hypothetical Kinetic Data for the Esterification of this compound with Methanol

Temperature (K)Initial Concentration of Acid (mol/L)Initial Concentration of Methanol (mol/L)Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
2980.11.0-Data Not Available
3080.11.0-
3180.11.0-

Hypothetical Thermodynamic Data for the Esterification of this compound with Methanol

Temperature (K)Enthalpy Change (ΔH°) (kJ/mol)Entropy Change (ΔS°) (J mol⁻¹ K⁻¹)Gibbs Free Energy Change (ΔG°) (kJ/mol)Equilibrium Constant (Keq)
298Data Not AvailableData Not AvailableData Not AvailableData Not Available

Further dedicated experimental research, including reaction calorimetry, spectroscopic monitoring of reaction progress, and computational modeling, is necessary to populate such tables with accurate data and to provide a comprehensive understanding of the kinetic and thermodynamic profiles of reactions involving this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 6 Methyl 1 Benzofuran 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural analysis of 6-Methyl-1-benzofuran-3-carboxylic acid, offering a detailed atom-by-atom map of the molecular connectivity and environment.

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of characteristic signals corresponding to the distinct proton environments within the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically around δ 12.0-13.0 ppm, a range that can be influenced by solvent and concentration due to hydrogen bonding. ucl.ac.uk

The protons of the benzofuran (B130515) ring system will present a more complex pattern. The proton at the C2 position is expected to resonate as a singlet, likely in the range of δ 8.0-8.5 ppm. The aromatic protons on the benzene (B151609) ring will show a pattern indicative of a 1,2,4-trisubstituted system. Specifically, the H7 proton, adjacent to the oxygen atom, would likely appear as a doublet, while the H5 and H4 protons would also exhibit doublet or doublet of doublets splitting, depending on their coupling interactions. The methyl group at the C6 position is predicted to produce a sharp singlet at approximately δ 2.4-2.5 ppm. nih.gov

For a closely related analogue, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, the following ¹H NMR data has been reported, which can be used to estimate the chemical shifts for the target molecule. unimi.it

ProtonExpected Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
-COOH~12.88s (br)-
H2~8.30s-
H7~7.70d~8.5
H5~7.30s-
H4~7.50d~8.5
6-CH₃~2.45s-

Note: The data in this table is estimated based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides a definitive count of the carbon atoms in this compound and offers crucial information about their chemical environment and hybridization state. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic resonance expected in the range of δ 165-175 ppm. ucl.ac.uk

The quaternary carbons of the benzofuran ring, C3, C3a, C6, and C7a, will exhibit distinct chemical shifts. The olefinic carbons, C2 and C3, and the aromatic carbons will resonate in the region of δ 110-160 ppm. The methyl carbon at the C6 position is anticipated to have a chemical shift of approximately δ 20-25 ppm.

Based on data from the analogous compound 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, the expected ¹³C NMR chemical shifts for this compound can be approximated as follows. unimi.it

CarbonExpected Chemical Shift (δ ppm)
-COOH~168.0
C2~145.0
C3~115.0
C3a~125.0
C4~122.0
C5~128.0
C6~135.0
C7~112.0
C7a~155.0
6-CH₃~21.0

Note: The data in this table is estimated based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Solid-state NMR (ssNMR) could provide valuable information about the crystalline form and intermolecular interactions of this compound. For carboxylic acids, ssNMR can be particularly insightful for studying the hydrogen bonding networks that often lead to the formation of dimers in the solid state. rsc.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by identifying the functional groups present in the molecule and probing the nature of chemical bonds and intermolecular interactions.

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the benzofuran core. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by strong hydrogen bonding. ucl.ac.uk The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band typically between 1710 and 1680 cm⁻¹. spectroscopyonline.com

The spectrum will also feature several bands corresponding to the vibrations of the benzofuran ring. C-H stretching vibrations of the aromatic and olefinic protons are expected around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan (B31954) rings will appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the furan ring and the carboxylic acid will be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹. unimi.it

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)3300-2500Broad, Strong
C-H stretch (Aromatic/Olefinic)3100-3000Medium
C-H stretch (Methyl)2950-2850Medium
C=O stretch (Carboxylic Acid)1710-1680Strong, Sharp
C=C stretch (Aromatic/Furan)1600-1450Medium-Strong
C-O stretch (Furan/Carboxylic Acid)1300-1000Medium-Strong
O-H bend (out-of-plane)960-900Broad, Medium

Note: The data in this table is based on general IR correlation charts and data from analogous compounds. Actual experimental values may vary.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to IR spectroscopy. The C=C stretching vibrations of the benzofuran ring system are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds and the breathing modes of the aromatic ring would also be prominent. While the O-H and C=O stretching vibrations are also Raman active, they are typically weaker compared to their IR counterparts. The C-H stretching vibrations of the methyl group and the aromatic ring will also be observable. The combination of IR and Raman data provides a more complete picture of the vibrational modes of this compound. semanticscholar.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound and its derivatives. It provides precise information on the molecular weight and elemental composition and offers insights into the compound's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C10H8O3. cymitquimica.com The theoretical monoisotopic mass is 176.04735 Da. uni.lu HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula. The technique is crucial in distinguishing the target compound from potential isomeric impurities or byproducts. Studies on related benzofuran derivatives frequently employ HRMS to validate the identity of newly synthesized compounds. researchgate.netnih.gov

Predicted HRMS data for various adducts of this compound are presented below, illustrating the precise m/z values that would be targeted for identification. uni.lu

Interactive Table: Predicted HRMS Adducts for C10H8O3

Adduct Ion Predicted m/z
[M+H]⁺ 177.05463
[M+Na]⁺ 199.03657
[M-H]⁻ 175.04007
[M+K]⁺ 215.01051

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique widely used for the analysis of moderately polar molecules like benzofuran carboxylic acids, as it typically keeps the molecular ion intact. nih.govnih.gov ESI-MS is well-suited for identifying this compound and its derivatives, often by detecting the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.govekb.eg

The fragmentation pathways of benzofuran derivatives under ESI conditions can be elucidated using tandem mass spectrometry (MS/MS). researchgate.net For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion would likely involve initial fragmentation events centered around the carboxylic acid group, such as the neutral loss of water (H₂O) or carbon monoxide (CO). Subsequent fragmentation could involve the cleavage of the furan ring. Analysis of the fragmentation patterns of related benzofuran structures helps in proposing and confirming the structure of the parent compound. nih.gov For instance, studies on various benzofuran derivatives have established characteristic fragmentation behaviors that aid in their rapid identification. nih.govresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography provides definitive, three-dimensional structural information about a molecule in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute conformation of a molecule, as well as understanding how molecules arrange themselves in a crystal lattice through various intermolecular interactions.

Single-Crystal X-ray Diffraction Data Collection and Refinement Procedures

To perform a single-crystal X-ray diffraction study on this compound, a high-quality single crystal is required. The general procedure involves mounting a suitable crystal on a diffractometer equipped with a specific X-ray source, such as Mo Kα radiation. nih.govresearchgate.net Data is typically collected at a low temperature (e.g., 120 K or 293 K) to minimize thermal vibrations of the atoms. nih.govresearchgate.net

The collected diffraction data are then processed, which includes integration of reflection intensities and corrections for various factors like absorption (e.g., using multi-scan methods like SADABS). nih.gov The crystal structure is subsequently solved using direct methods and refined by full-matrix least-squares on F². ijcmas.com The quality of the final structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit between the crystallographic model and the experimental data. researchgate.net

The table below shows representative crystallographic data for a related benzofuran derivative, illustrating the typical parameters reported in such an analysis. nih.gov

Interactive Table: Example Crystallographic Data for a Benzofuran Derivative

Parameter Value
Empirical Formula C12H12O4S
Crystal System Orthorhombic
Space Group P bca
a (Å) 7.767 (1)
b (Å) 16.248 (2)
c (Å) 18.733 (2)
Volume (ų) 2364.1 (5)
Z 8
Radiation type Mo Kα
T (K) 293
Final R indices [I > 2σ(I)] R1 = 0.052, wR2 = 0.156

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C—H⋯π interactions)

The crystal packing of this compound is expected to be dominated by strong intermolecular interactions. The most significant of these would be the hydrogen bonds formed between the carboxylic acid functional groups of adjacent molecules. Typically, carboxylic acids form centrosymmetric dimers in the solid state through robust O—H⋯O hydrogen bonds. mdpi.com

Conformational Analysis in the Solid State

In the solid state, the benzofuran ring system of this compound is expected to be essentially planar, a characteristic feature observed in the crystal structures of many benzofuran derivatives. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

The UV-Vis spectrum of the benzofuran ring system is characterized by absorptions arising from π → π* transitions. The fusion of the benzene and furan rings creates an extended π-conjugated system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzofuran core.

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, analysis of closely related structures and theoretical studies provide significant insights into its expected spectroscopic behavior.

Detailed Research Findings

Research on substituted benzofuran derivatives demonstrates characteristic absorption bands in the UV region. For instance, theoretical and experimental studies on compounds like 2-(5-methyl-1-benzofuran-3-yl) acetic acid, an isomer of the title compound, have been conducted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net Such studies allow for the prediction and interpretation of the electronic absorption spectra.

The electronic spectrum of these molecules is typically dominated by π → π* transitions. The benzofuran moiety itself gives rise to multiple absorption bands. The introduction of a methyl group (an auxochrome) and a carboxylic acid group (a chromophore) further influences the electronic distribution and, consequently, the UV-Vis spectrum. The methyl group, being an electron-donating group, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The carboxylic acid group, with its carbonyl chromophore and non-bonding electrons, can also participate in the conjugated system, affecting the position and probability of the electronic transitions.

Based on data for related benzofuran carboxylic acids, multiple absorption bands are expected. For comparison, the UV-Vis spectrum of the parent benzofuran-2-carboxylic acid shows distinct absorption maxima. While the exact values for the 6-methyl-3-carboxylic acid derivative will differ, the general pattern of absorptions related to the benzofuran chromophore will be present.

Interactive Data Table

The following table presents theoretical UV-Vis spectral data for a closely related compound, 2-(5-methyl-1-benzofuran-3-yl) acetic acid, which can be used as a proxy to understand the electronic transitions in this compound. The theoretical calculations were performed using TD-DFT at the B3LYP/6-311++G(d,p) level in the gas phase and with a solvent model (ethanol). researchgate.net

SolventCalculated λmax (nm)Oscillator Strength (f)Major Electronic Transition
Gas Phase275.320.0199HOMO-1 → LUMO
Gas Phase265.110.2845HOMO → LUMO
Gas Phase231.540.1378HOMO-2 → LUMO
Ethanol281.010.0271HOMO-1 → LUMO
Ethanol270.520.2977HOMO → LUMO
Ethanol236.430.1197HOMO-2 → LUMO

The data indicates several π → π* transitions. The transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) typically corresponds to the longest wavelength absorption band. The solvent effect, as seen with ethanol, can cause a slight shift in the absorption maxima due to interactions between the solute and solvent molecules.

The study of such derivatives provides a foundational understanding of the electronic properties of the this compound scaffold. The extended conjugation involving the benzofuran ring system and the carboxylic acid group is responsible for the characteristic UV-Vis absorption profile, making this spectroscopic technique a valuable tool for both qualitative and quantitative analysis of this class of compounds.

Computational Molecular Modeling and Theoretical Studies on 6 Methyl 1 Benzofuran 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These ab initio methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and a wide range of associated properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. jetir.orgaip.org It is used to determine the ground-state electronic structure of molecules. For 6-Methyl-1-benzofuran-3-carboxylic acid, a DFT approach, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. researchgate.netsemanticscholar.org

This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The optimization yields crucial data, including:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles that define the molecule's conformation, particularly the orientation of the carboxylic acid group relative to the benzofuran (B130515) ring.

The final optimized geometry corresponds to the most probable structure of an isolated molecule in the gas phase. aip.org Furthermore, these calculations provide the molecule's total electronic energy, which is essential for assessing its thermodynamic stability. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net

HOMO: This orbital acts as the primary electron donor. A higher energy HOMO indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital is the primary electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. jetir.org A small energy gap generally implies high chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net For this compound, FMO analysis would map the spatial distribution of these orbitals, revealing the likely sites for electrophilic and nucleophilic attack. The electron density of the HOMO would likely be concentrated on the electron-rich benzofuran ring system, while the LUMO would be distributed across the conjugated system, including the electron-withdrawing carboxylic acid group.

ParameterSymbolSignificance for Reactivity
Highest Occupied Molecular Orbital EnergyEHOMOCorrelates with the ability to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital EnergyELUMOCorrelates with the ability to accept electrons (electrophilicity).
HOMO-LUMO Energy GapΔE = ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and polarizability.
Ionization PotentialI ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron AffinityA ≈ -ELUMOThe energy released when an electron is added to the molecule.
Global Hardnessη = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Potentialµ = -(I + A) / 2Represents the "escaping tendency" of electrons from the system.
Electrophilicity Indexω = µ² / 2ηQuantifies the ability of a molecule to accept electrons.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, where electron density is high. These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the furan (B31954) ring and the carbonyl group.

Blue Regions: Indicate positive electrostatic potential, where electron density is low (electron-deficient). These areas are susceptible to nucleophilic attack. The most positive potential is typically found around the acidic hydrogen of the carboxylic acid group.

The MEP map is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites for both electrophilic and nucleophilic species. jetir.org

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations model the movement of atoms and molecules over a period, providing insights into conformational flexibility and dynamic behavior.

For this compound, MD simulations would be used to:

Explore Conformational Space: Identify the different possible spatial arrangements (conformers) of the molecule, particularly concerning the rotation of the carboxylic acid group.

Analyze Dynamic Behavior: Understand how the molecule behaves in a simulated environment, such as in a solvent like water or ethanol. This can reveal important information about solvent-solute interactions and the stability of different conformers in solution.

Study Dimerization: Carboxylic acids are known to form hydrogen-bonded dimers. MD simulations can be used to study the stability and dynamics of such dimer formation for this compound.

In Silico Prediction of Reactivity and Selectivity

In silico (computer-based) methods are widely used to predict the reactivity and potential biological activity of molecules. acs.org For this compound, these predictions are derived from the electronic properties calculated using methods like DFT.

Local Reactivity: Local reactivity descriptors, often derived from Fukui functions or the MEP map, can predict where on the molecule a reaction is most likely to occur. This is crucial for understanding regioselectivity in chemical reactions. For instance, these calculations could predict whether an electrophile would preferentially attack the benzene (B151609) or furan portion of the ring system.

Pharmacophore Modeling and Docking: In the context of drug discovery, in silico tools can predict how this compound might interact with a biological target, such as an enzyme's active site. Molecular docking simulations would attempt to fit the molecule into the binding site of a protein, predicting the binding mode and estimating the strength of the interaction. aip.orgresearchgate.net

Computational Spectroscopic Simulations for Comparative Analysis with Experimental Data

A powerful application of quantum chemical calculations is the simulation of various types of spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral signals. globalresearchonline.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. jetir.org These frequencies correspond to the stretching and bending of bonds and can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra. Comparing the calculated and experimental spectra helps to validate the computed structure and provides a detailed assignment of the vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. semanticscholar.orgglobalresearchonline.net These theoretical shifts can be compared directly with experimental NMR data, serving as a powerful tool for structure verification and assignment of resonances.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible range. researchgate.net The calculation provides the absorption wavelengths (λmax) and oscillator strengths, which can be compared with an experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

Spectroscopic TechniqueComputational MethodInformation Obtained from Simulation
Infrared (IR) & RamanDFT Frequency CalculationVibrational frequencies, intensities, and characterization of functional groups.
Nuclear Magnetic Resonance (NMR)Gauge-Invariant Atomic Orbital (GIAO)¹H and ¹³C chemical shifts for structural elucidation.
UV-Visible (UV-Vis)Time-Dependent DFT (TD-DFT)Electronic transition energies (absorption wavelengths) and intensities.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is an invaluable tool for structure elucidation and verification. nih.gov For organic molecules like this compound, DFT calculations are the standard approach for obtaining theoretical ¹H and ¹³C NMR spectra. acs.org

The typical methodology involves first optimizing the molecule's three-dimensional geometry at a specific level of theory. A widely used and reliable method for such molecules is the B3LYP functional combined with a basis set like 6-31G(d) or higher. nih.govaip.org Following geometry optimization, the NMR shielding tensors are calculated, most commonly using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding tensors are then converted into chemical shifts, usually by referencing them against a standard compound like Tetramethylsilane (TMS), which is also calculated at the same level of theory.

The accuracy of these predictions allows for the direct comparison of calculated chemical shifts with experimental data, aiding in the assignment of specific resonances to individual nuclei within the molecule. While specific DFT calculations for this compound are not detailed in the available literature, the established methodologies provide a clear framework for how such a study would be conducted. The resulting data would typically be presented in a comparative table.

Table 1: Illustrative Format for Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound. (Note: The values below are for illustrative purposes to show the data format and are not published results.)

Carbon Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 Value Value
C3 Value Value
C3a Value Value
C4 Value Value
C5 Value Value
C6 Value Value
C7 Value Value
C7a Value Value
6-CH₃ Value Value

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are instrumental in understanding the molecule's vibrational modes, where different types of bonds and functional groups absorb energy. For this compound, DFT calculations can provide a complete vibrational spectrum.

The process begins with the optimization of the molecular geometry to find its lowest energy state. aip.org Subsequently, harmonic vibrational frequencies are calculated at the same level of theory, for instance, using the B3LYP functional with a 6-311G(d,p) basis set. rsc.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the agreement with experimental spectra. nih.gov

These theoretical spectra help in the assignment of absorption bands observed in experimental FT-IR and Raman spectra. For example, the characteristic stretching frequencies for the carboxylic acid O-H and C=O bonds, as well as the vibrations of the benzofuran ring system, can be precisely identified. Studies on similar molecules like 1-benzofuran-2-carboxylic acid have shown excellent agreement between DFT-calculated and experimentally measured vibrational frequencies. researchgate.net

Table 2: Illustrative Format for Key Calculated Vibrational Frequencies for this compound. (Note: The values below are for illustrative purposes to show the data format and are not published results.)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(O-H) Value Value Carboxylic acid O-H stretch
ν(C-H) Value Value Aromatic C-H stretch
ν(C-H) Value Value Methyl C-H stretch
ν(C=O) Value Value Carboxylic acid C=O stretch
ν(C=C) Value Value Aromatic ring stretch

Theoretical Frameworks for Structure-Property Relationships (excluding physical properties)

Theoretical frameworks are essential for establishing Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its biological or chemical activity. nih.gov For compounds like this compound, these models are crucial in fields like drug design for predicting the therapeutic potential of new derivatives. ftstjournal.com

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. mdpi.com These descriptors can be calculated using computational chemistry methods, primarily DFT. Key quantum-chemical descriptors include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions, such as how the molecule might bind to a biological target.

Other Descriptors: A wide range of other descriptors can be calculated, including constitutional (e.g., molecular weight), topological, and physicochemical properties like the octanol-water partition coefficient (log P) and hydration energy. researchgate.net

Once a set of descriptors is calculated for a series of related benzofuran compounds, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that links these descriptors to a measured activity (e.g., enzyme inhibition, antioxidant capacity). ftstjournal.commdpi.com This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and effective compounds.

Biological Activity: Mechanistic Insights and Target Identification of 6 Methyl 1 Benzofuran 3 Carboxylic Acid Derivatives

Mechanistic Investigations of Antimicrobial Actions

The antimicrobial effects of 6-Methyl-1-benzofuran-3-carboxylic acid derivatives are broad, encompassing activity against various bacteria and fungi. The mechanisms are multifaceted, involving both broad disruption of cellular processes and specific inhibition of key microbial enzymes.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Bacteria

Derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid have demonstrated notable activity, particularly against Gram-positive cocci. nih.govmdpi.com Structural analysis reveals that the introduction of halogens into the molecule is a critical factor for its antibacterial efficacy. Specifically, derivatives where two hydrogen atoms of an acetyl group are substituted by halogens exhibit activity against Gram-positive bacteria, whereas compounds with only one halogen substitution are inactive. nih.gov

Further studies indicate that substitutions at the C-6 and C-3 positions of the benzofuran (B130515) ring significantly influence the spectrum and potency of antibacterial action. nih.gov For instance, certain derivatives bearing a hydroxyl group at the C-6 position have shown excellent broad-spectrum activity against both Gram-positive strains like Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The general mechanism for some antibacterial agents in this class involves the disruption of the bacterial cell membrane, leading to cell death. oregonstate.education

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

Derivative TypeTarget BacteriaObserved Activity (MIC)Key Structural Feature
Halogenated 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acidsGram-positive cocci (e.g., Staphylococcus aureus, Bacillus subtilis)50 to 200 µg/mLHalogen substitution on the acetyl group and aromatic ring nih.gov
6-hydroxyl-benzofuran derivativesGram-positive & Gram-negative bacteria (e.g., S. aureus, E. coli)0.78-12.5 µg/mLHydroxyl group at C-6 position nih.gov
Benzofuran-pyrazole hybridsBroad-spectrum (various bacterial strains)2.50 to 20 µg/mLHybridization of benzofuran with a pyrazole (B372694) nucleus nih.govnih.gov

Antifungal Mechanisms against Yeast and Fungi

The antifungal properties of these derivatives are also linked to specific structural features, particularly halogenation. Halogen-containing derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid have shown antifungal activity against pathogenic yeasts, including Candida albicans and Candida parapsilosis. nih.govmdpi.com The presence of a halogen atom in the aromatic ring appears to be a determinant for this activity. nih.gov

A proposed mechanism for the antifungal action of benzofuran derivatives involves the disruption of calcium homeostasis. nih.govresearchgate.net Some of these compounds can mobilize intracellular calcium, a process linked to their fungicidal effects. nih.govresearchgate.net The conversion of a methyl benzofurancarboxylate into its dibromo derivative has been shown to drastically increase its antifungal potency, highlighting the role of specific substitutions in enhancing this activity. nih.govresearchgate.net

Inhibition of Specific Microbial Targets (e.g., DNA Gyrase B, mPTPB)

Beyond general mechanisms, research has identified specific molecular targets for these compounds.

DNA Gyrase B: DNA gyrase is a crucial enzyme for bacterial DNA replication, making it an attractive target for antibiotics. mdpi.comekb.eg Certain hybrid molecules combining benzofuran and pyrazole scaffolds have been identified as potent inhibitors of the B subunit of E. coli DNA gyrase (GyrB). nih.govnih.gov For example, one such compound demonstrated notable inhibition of E. coli DNA gyrase B with an IC50 of 9.80 µM, a potency comparable to the antibiotic ciprofloxacin. nih.govnih.gov This inhibition disrupts DNA replication and leads to bacterial cell death. ekb.eg

Mycobacterium Protein Tyrosine Phosphatase B (mPTPB): The virulence of Mycobacterium tuberculosis is partly due to secreted enzymes like mPTPB, which subvert the host's immune response. nih.gov This enzyme has no direct human counterpart, making it a prime target for selective therapy. acs.orgoup.com A benzofuran salicylic (B10762653) acid scaffold has been developed into a highly potent (IC50 = 38 nM) and selective inhibitor of mPTPB. nih.gov By inhibiting mPTPB, this compound can restore the host macrophage's ability to undergo apoptosis and secrete key immune signals, thereby helping to clear the infection. nih.gov

Molecular Mechanisms of Anticancer Activity

Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also been investigated for their anticancer potential, revealing mechanisms centered on the induction of programmed cell death and oxidative stress. mdpi.com

Induction of Apoptosis and Cell Cycle Modulation

Certain benzofuran derivatives effectively trigger apoptosis in cancer cells. mdpi.com For instance, one derivative was found to induce late-stage apoptosis or necrosis in 36% of HepG2 (liver cancer) and 35% of A549 (lung cancer) cells. mdpi.com This process is often caspase-dependent; a related compound significantly increased the activity of caspases 3 and 7 in both cell lines, confirming the activation of a key apoptotic pathway. mdpi.com

These compounds also interfere with the cancer cell cycle. mdpi.com One derivative was shown to arrest HepG2 cells in the G2/M phase, while another caused cell cycle arrest at both the S and G2/M phases in A549 cells. mdpi.com By halting the cell cycle, these compounds prevent cancer cell proliferation, complementing their apoptosis-inducing effects.

Table 2: Anticancer Effects of Benzofuran Derivatives on Cell Lines

Compound TypeCancer Cell LineEffectObservation
Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives mdpi.comA549 (Lung)ApoptosisUp to 35% of cells in late apoptosis/necrosis
Cell Cycle ArrestArrest at S and G2/M phases
HepG2 (Liver)ApoptosisUp to 36% of cells in late apoptosis/necrosis
Cell Cycle ArrestArrest at G2/M phase

Generation of Reactive Oxygen Species (ROS)

The anticancer activity of these compounds is also linked to the generation of reactive oxygen species (ROS). mdpi.com ROS are chemically reactive molecules containing oxygen that, at high levels, can induce significant damage to cell structures, leading to oxidative stress and triggering apoptosis. Certain benzofuran derivatives exhibit strong pro-oxidative effects, which contribute to their cytotoxicity against cancer cells. mdpi.com This ability to increase ROS levels represents a key component of their molecular mechanism for inducing cancer cell death.

Inhibition of Cell Proliferation and Tumor Growth

Derivatives based on the methyl-1-benzofuran-3-carboxylate scaffold have shown notable efficacy in halting the proliferation of various human cancer cell lines. The introduction of different functional groups, particularly halogens, onto the benzofuran core has been shown to significantly influence their cytotoxic potential. nih.gov

Studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, which are structurally related to the core compound, have demonstrated potent antiproliferative effects. For instance, a dibromoacetyl derivative (Compound 8) exhibited significant cytotoxicity against liver (HepG2), lung (A549), and colon (SW620) cancer cell lines, with IC₅₀ values of 3.8 µM, 3.5 µM, and 10.8 µM, respectively. nih.gov A corresponding dichloroacetyl derivative (Compound 7) also showed notable activity, particularly against the A549 lung cancer cell line with an IC₅₀ of 6.3 µM. nih.gov

The mechanism underlying this antiproliferative activity often involves the induction of cell cycle arrest. Flow cytometry analysis has revealed that these compounds can impede cell cycle progression, specifically at the G2/M phase. mdpi.comnih.gov For example, treatment of HepG2 cells with Compound 7 led to a significant accumulation of cells in the G2/M phase. mdpi.com Similarly, a synthetic benzofuran lignan (B3055560) derivative was found to induce G2/M arrest in Jurkat T-cells in a dose- and time-dependent manner. nih.gov This disruption of the cell cycle is a key mechanism that prevents cancer cells from dividing and proliferating, ultimately leading to apoptosis or programmed cell death. mdpi.comnih.gov

Antiproliferative Activity of Benzofuran Derivatives

Click to view data
CompoundCancer Cell LineIC₅₀ (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)A549 (Lung)6.3 ± 2.5 nih.gov
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)HepG2 (Liver)11 ± 3.2 nih.gov
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549 (Lung)3.5 ± 0.6 nih.gov
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)HepG2 (Liver)3.8 ± 0.5 nih.gov
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)SW620 (Colon)10.8 ± 0.9 nih.gov
Benzofuran-based carboxylic acid (Compound 9e)MDA-MB-231 (Breast)2.52 ± 0.39 nih.gov

Identification of Molecular Targets

The anticancer effects of this compound derivatives are mediated through their interaction with specific molecular targets crucial for cancer cell survival and proliferation. Research has identified several key proteins and enzymes that are inhibited by these compounds.

Carbonic Anhydrase (CA): Certain benzofuran-based carboxylic acids have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX and XII. nih.govnih.gov These enzymes play a critical role in regulating pH in the tumor microenvironment, contributing to tumor growth and metastasis. Several derivatives have demonstrated submicromolar inhibitory constants (Kᵢ) against hCA IX, with high selectivity over off-target isoforms like hCA I and II. nih.govacs.org For example, a derivative featuring a 2-methylbenzofuran (B1664563) tail linked to a benzoic acid moiety (Compound 9f) emerged as a highly potent hCA IX inhibitor with a Kᵢ of 0.56 µM. nih.gov

Protein Kinases: The dysregulation of protein kinase activity is a hallmark of many cancers. ed.ac.uk Benzofuran derivatives have been shown to target these enzymes. For instance, 3-methylbenzofuran (B1293835) derivatives have displayed significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis. tandfonline.com One such derivative exhibited a potent VEGFR-2 inhibition with an IC₅₀ value of 45.4 nM. tandfonline.com Furthermore, other benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation. researchgate.net

Tubulin: The microtubule network is a critical target for many anticancer drugs. nih.gov While some studies on specific halogenated benzofuran derivatives reported minimal effects on tubulin polymerization, the broader class of benzofuran-based compounds has been shown to interfere with microtubule dynamics. mdpi.com Some derivatives act as tubulin polymerization inhibitors by targeting the colchicine (B1669291) binding site on β-tubulin, leading to G2/M cell cycle arrest and apoptosis. nih.gov

Inhibition of Molecular Targets by Benzofuran Derivatives

Click to view data
Compound ClassTargetInhibition ValueReference
Benzofuran-based carboxylic acid (Compound 9f)Carbonic Anhydrase IX (hCA IX)Kᵢ = 0.56 µM nih.gov
Benzofuran-based carboxylic acid (Compound 9e)Carbonic Anhydrase IX (hCA IX)Kᵢ = 0.79 µM nih.gov
Benzofuran-based carboxylic acid (Compound 9b)Carbonic Anhydrase IX (hCA IX)Kᵢ = 0.91 µM nih.gov
3-(Morpholinomethyl)benzofuran (Compound 16a)VEGFR-2IC₅₀ = 45.4 nM tandfonline.com
3-Methylbenzofuran (Compound 4b)VEGFR-2IC₅₀ = 77.97 nM tandfonline.com

Mechanistic Basis of Antioxidant Properties

Benzofuran derivatives are recognized for their antioxidant capabilities, which contribute to their protective effects against cellular damage. nih.gov

Free Radical Scavenging Mechanisms

The antioxidant activity of these compounds is largely attributed to their ability to scavenge free radicals. This is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. unife.itnih.gov The mechanism of action can involve hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), depending on the molecular structure and solvent environment. Benzofuran hydrazone derivatives, for example, have demonstrated significant radical-scavenging ability, with the number and position of hydroxyl groups on the arylidene moiety playing a crucial role in their efficacy. unife.it A 2,3,4-trihydroxybenzylidene derivative was identified as having the best activity in a DPPH assay. unife.it

Role in Oxidative Stress Protection

Beyond direct radical scavenging, benzofuran derivatives play a vital role in protecting cells from oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com

Derivatives of this compound have been shown to protect against neurotoxin-induced oxidative stress. For instance, a 2-(5-methyl-1-benzofuran-3-yl)acetamide derivative (MBPTA) was found to protect neuronal cells against MPP+-induced damage by inhibiting the generation of ROS and nitric oxide (NO). nih.govresearchgate.net This protective action helps restore mitochondrial membrane potential and suppress cell death pathways. nih.gov

Furthermore, these compounds can inhibit lipid peroxidation, a key process in cellular injury where free radicals attack lipids in cell membranes, leading to cell damage. A novel water-soluble antioxidant of the benzofuran family demonstrated the ability to inhibit lipid peroxidation in both rat liver mitochondria and microsomes, with IC₅₀ values of approximately 12 µM and 25-30 µM, respectively. nih.gov This inhibition of lipid peroxidation and the oxidation of protein sulfhydryl groups underscores their comprehensive role in mitigating oxidative damage. nih.gov

Investigation of Anti-inflammatory Pathways

The anti-inflammatory properties of benzofuran derivatives are a significant aspect of their therapeutic potential, often linked to their antioxidant and anticancer activities. mdpi.comnih.gov

Modulation of Inflammatory Mediators

Research has shown that derivatives of this compound can modulate key inflammatory pathways by affecting the production of inflammatory mediators.

Interleukin-6 (IL-6): IL-6 is a pleiotropic cytokine with a central role in inflammation. Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to decrease the secretion of IL-6 in both HepG2 and A549 cancer cell lines. mdpi.com This suggests that part of their anticancer effect may be mediated through the modulation of the inflammatory tumor microenvironment.

Nitric Oxide (NO) Production: Nitric oxide is a critical signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to cellular damage. Benzofuran derivatives have been shown to inhibit NO production. For example, the derivative MBPTA was able to inhibit the MPP+-induced overexpression of iNOS. nih.gov In another model, a different benzofuran derivative, AU-23, demonstrated prominent inhibitory effects on NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. ijper.org This inhibition of NO production is a key indicator of the anti-inflammatory potential of these compounds.

Enzyme Modulation and Receptor Binding Studies (e.g., Glucokinase, Transglutaminases)

Derivatives of the benzofuran scaffold have been extensively investigated for their ability to modulate the activity of various enzymes and bind to specific receptors, highlighting their therapeutic potential. Among the key targets are glucokinase (GK) and transglutaminases.

Glucokinase Activation: Glucokinase is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a rate-controlling enzyme for glucose metabolism in the liver. nih.gov Small molecule activators of GK are considered a promising therapeutic approach for type 2 diabetes. nih.govrsc.org Research into benzofuran derivatives has led to the identification of potent glucokinase activators (GKAs). For instance, a series of substituted 2-methylbenzofurans were investigated to develop "partial activators" of the GK enzyme. rsc.org This research identified N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a clinical candidate. rsc.orgresearchgate.net Such compounds work by potentiating glucose-stimulated insulin (B600854) release and curbing hepatic glucose production. nih.gov The development of these activators aims to enhance glycemic control while mitigating the risks associated with earlier-generation candidates. rsc.orgmdpi.com

Transglutaminase Inhibition: Transglutaminases, particularly transglutaminase 2, are enzymes linked to the pathology of certain diseases. Benzofuran-6-carboxylic acid and its derivatives have been identified as potential novel inhibitors of these enzymes. chemicalbook.com This inhibitory activity suggests that these compounds could be utilized in developing pharmaceutical compositions for the prophylaxis and treatment of diseases related to transglutaminase activity. chemicalbook.com While specific studies on this compound are not detailed, the activity of the parent benzofuran carboxylic acid scaffold indicates a promising area for further investigation.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of benzofuran derivatives influences their biological activity. These studies provide insights into the structural requirements for potent and selective pharmacological effects. nih.gov The benzofuran nucleus is a versatile scaffold, and modifications at various positions on the furan (B31954) or benzene (B151609) rings can lead to significant changes in biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. nih.govrsc.orgnih.gov

Earlier SAR studies on benzofuran derivatives have established that substitutions at the C-2 and C-3 positions of the furan ring are particularly crucial for their cytotoxic activity. nih.govrsc.org For example, the presence of an ester group or the introduction of a heterocyclic ring at the C-2 position has been shown to be a key determinant of the compound's biological effect. nih.govrsc.org Similarly, substitutions on the benzene ring can significantly modulate activity.

The type and position of substituents on the this compound scaffold profoundly impact the biological profile of the resulting derivatives.

Halogenation: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring often results in a significant increase in biological activities, particularly anticancer potency. nih.govnih.gov This is attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen is also a critical factor; for example, a bromine atom attached to the methyl group at the 3-position of a benzofuran ring was found to confer remarkable cytotoxic activity against leukemia cells. nih.gov

Substitutions at C-2 and C-3: The nature of the substituent at the C-3 position of the benzofuran-2-carboxylic ester series has been shown to be critical for activity. In a study on ischemic cell death inhibitors, the introduction of a sulfur atom within the C-3 substituent markedly improved potency. nih.gov Specifically, derivatives like 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester and 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester were among the most potent compounds identified. nih.gov

Methyl and Other Alkyl Groups: The presence and position of a methyl group can influence activity. In one study, 3-methylbenzofuran derivatives were synthesized and showed efficient growth inhibition of non-small cell lung carcinoma cell lines. nih.gov

Aromatic and Heterocyclic Moieties: Hybrid molecules, where the benzofuran core is fused or linked to other aromatic or heterocyclic rings (e.g., triazole, piperazine, imidazole), have emerged as potent cytotoxic agents. nih.gov This strategy leverages the synergistic effects of combining different pharmacophores.

The following table summarizes the influence of various substituents on the biological activity of selected benzofuran derivatives.

Compound/Derivative ClassKey Substituent(s)Biological Target/AssayObserved Activity/PotencyReference(s)
Halogenated BenzofuranBromine atom at the 3-position methyl groupK562 and HL60 leukemia cellsIC50 values of 5 µM and 0.1 µM, respectively nih.gov
3-Substituted-benzofuran-2-carboxylic estersSulfur-containing substituent at C-3Ischemic cell death inhibition (H9c2 cells)EC50 = 0.532 µM nih.gov
3-MethylbenzofuransVaried substituents on the benzene ringA549 lung carcinoma cellsIC50 ranging from 1.48–47.02 µM nih.gov
Benzofuran-3-carbohydrazide derivativesHydrazide group at C-3M. tuberculosis H37Rv strainsMIC values as low as 2 µg/mL nih.gov

Scaffold Hopping and Hybridization: A common strategy involves creating hybrid molecules by combining the benzofuran core with other known pharmacologically active moieties. nih.gov Fusing benzofuran with heterocycles like pyrimidine, pyridine, or coumarin (B35378) can lead to synergistic effects and novel mechanisms of action. nih.govnih.gov This approach has been successful in developing potent anticancer and antimicrobial agents. nih.gov

Structure-Guided Design: For enzyme targets where the three-dimensional structure is known, X-ray crystallography can guide the optimization process. This was demonstrated in the development of Pim-1 kinase inhibitors based on a benzofuran-2-carboxylic acid scaffold. nih.gov The crystal structures revealed key salt-bridge and hydrogen bond interactions, allowing for rational modifications to improve binding affinity. nih.gov

Modulation of Physicochemical Properties: The introduction of specific substituents can alter properties like lipophilicity (clogP), which in turn affects pharmacokinetics. For instance, substituting a lead compound with bromine in the furan ring or methyl group was shown to increase the clogP value, which can influence cell permeability and target engagement. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve activity or other properties. For example, the benzofuran-2-carboxylic acid moiety has been identified as a potent phosphotyrosine (pTyr) mimic, a crucial insight for designing inhibitors of phosphatases like LYP for cancer immunotherapy. nih.gov

Fragment-Based Screening: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. This technique was successfully used to discover novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. nih.gov

These design principles provide a rational framework for medicinal chemists to systematically modify and optimize derivatives of this compound, transforming initial hits into viable drug candidates.

Applications in Chemical and Medicinal Sciences

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

The reactivity of the benzofuran (B130515) ring and the carboxylic acid group allows 6-Methyl-1-benzofuran-3-carboxylic acid and its close analogues to be effective starting materials for the construction of more complex molecular frameworks.

The benzofuran nucleus is a common core in numerous biologically active compounds. Benzofuran-3-carboxylic acid derivatives are frequently employed as foundational building blocks to synthesize larger, more elaborate heterocyclic systems. For example, research on related compounds demonstrates that the benzofuran scaffold can be elaborated into multi-ring systems. One such strategy involves the synthesis of novel 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. beilstein-journals.orgnih.gov This is achieved through a one-pot reaction of a chloromethylquinoline with various substituted salicylaldehydes, showcasing a method to fuse different heterocyclic motifs. beilstein-journals.orgnih.gov

Similarly, studies on 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, a closely related analogue, show its utility in synthesizing halogenated derivatives. semanticscholar.orgmdpi.com These reactions, involving bromination or chlorination, introduce new functional groups onto the benzofuran ring, thereby creating intermediates that can be used for further synthetic transformations and the development of new compounds with potentially unique biological activities. semanticscholar.orgmdpi.com The presence of the carboxylic acid group provides a convenient handle for creating amides, esters, and other functionalities, further expanding its synthetic potential.

Benzofuran derivatives are crucial intermediates in the pharmaceutical industry. A prominent example involving a very close analogue is the synthesis of Fruquintinib, an orally administered small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy. csfarmacie.cz The key intermediate for the synthesis of Fruquintinib is 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide. tdcommons.orggoogle.com This intermediate is derived from its corresponding carboxylic acid, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, highlighting the critical role of this specific molecular scaffold in the production of modern therapeutics. tdcommons.org

The synthesis pathway underscores the importance of the benzofuran-3-carboxylic acid core in building the final drug molecule. The general utility of this class of compounds is further supported by the use of Benzofuran-6-carboxylic acid in the synthesis of another pharmaceutical intermediate, methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate. chemicalbook.com These examples firmly establish benzofuran carboxylic acids as high-value intermediates in medicinal chemistry.

Table 1: Benzofuran Carboxylic Acids as Pharmaceutical Intermediates
Benzofuran IntermediateFinal Pharmaceutical Product/TargetTherapeutic Area
6-Hydroxy-2-methylbenzofuran-3-carboxylic acidFruquintinibOncology (Metastatic Colorectal Cancer) tdcommons.org
Benzofuran-6-carboxylic acidMethyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoatePharmaceutical Synthesis chemicalbook.com

Analytical Chemistry Applications

In analytical chemistry, the unique structural properties of compounds are leveraged for their detection and quantification.

While specific, validated HPLC methods for the routine analysis of this compound are not extensively detailed in current literature, its chemical nature makes it suitable for such analysis. Generally, carboxylic acids can be challenging to detect with high sensitivity using standard UV absorbance detectors because the carboxyl group is a weak chromophore. nih.gov Therefore, analytical methods for these compounds often involve derivatization to attach a fluorescent tag, significantly enhancing detection limits. psu.edu

A relevant example from the literature is the use of the related compound, Benzofuran-6-carboxylic acid, as a key component in a high-performance liquid chromatography method for detecting lipalast and its related substances. chemicalbook.com This demonstrates the applicability of the benzofuran carboxylic acid structure in analytical method development. For this compound, it is anticipated that a reversed-phase HPLC (RP-HPLC) method could be developed, likely employing a derivatization agent that reacts with the carboxylic acid to allow for highly sensitive fluorescence detection.

Materials Science Potential

The incorporation of rigid, aromatic structures into polymers can impart desirable properties such as thermal stability and specific optical or electronic characteristics.

The benzofuran ring is a rigid, planar structure that has been explored in materials science. The parent compound, benzofuran, can undergo cationic polymerization to form polybenzofuran, a rigid polymer with a high glass-transition temperature and transparency. nih.gov This establishes the capability of the benzofuran scaffold to be part of a polymer backbone.

For this compound specifically, its potential for integration into polymers lies in its functional groups. The carboxylic acid moiety is a key functional group for polymerization reactions, such as the formation of polyesters (through reaction with diols) or polyamides (through reaction with diamines). While specific research on the use of this compound as a monomer has not been widely published, its structure suggests it could be a candidate for creating novel polymers where the rigid benzofuran unit is incorporated into the main chain or as a pendant group, potentially leading to materials with enhanced thermal or mechanical properties.

Exploration in Nanotechnology and Advanced Materials (General Benzofuran Context)

The benzofuran scaffold, a heterocyclic organic compound composed of fused benzene (B151609) and furan (B31954) rings, is not only significant in medicinal chemistry but also serves as a versatile building block in the realm of material science. nih.gov Its derivatives are explored for applications in nanotechnology and advanced materials due to their favorable electrochemical properties, thermal stability, and unique optical characteristics, such as high quantum yields and blue-light emission. nih.gov

In the field of organic electronics, specific benzofuran derivatives that incorporate a thiophene (B33073) ring, such as benzothieno[3,2-b]benzothiophene (BTBT), have been instrumental in the development of high-efficiency organic photovoltaics. acs.org These materials are also effectively used in the construction of organic field-effect transistors (OFETs) and other photoelectronic devices. acs.org The inherent properties of the benzofuran structure contribute to the stability and charge-transport capabilities of these advanced materials, making them a subject of ongoing research for next-generation electronics.

Development of Research Probes and Tool Compounds

The structural characteristics of benzofuran derivatives make them ideal candidates for the development of research probes and tool compounds for biological studies. Their applications in this area are diverse, ranging from fluorescent markers for bioimaging to specific ligands for investigating biological pathways.

Benzofuran-based molecules have been successfully developed as fluorescent probes. nih.gov By modifying the benzofuran structure with selected donor and acceptor substituents, researchers can modulate their optical properties for applications in biological imaging. nih.gov These probes can be designed to conjugate with specific proteins, such as Concanavalin A, allowing for the visualization and study of biological processes. nih.gov For instance, studies have utilized the aldehyde group on a benzofuran derivative as a reactive site for conjugation with proteins, enabling its use as a fluorescent marker in single-photon studies. nih.gov

Beyond imaging, benzofuran derivatives serve as valuable "tool compounds" for pharmacological research. A notable example is a derivative designed as a potent inverse agonist for the Cannabinoid Receptor 2 (CB2). nih.gov This compound acts as a crucial tool for investigating the physiological and pathological roles of the CB2 receptor and for the development of potential immunomodulating drugs that target the endocannabinoid system. nih.gov Similarly, other 2-arylbenzofuran derivatives have been developed to target multiple factors in complex diseases like Alzheimer's, acting on cholinesterases and cannabinoid receptors, and modulating microglial phenotypes. nih.gov Such multi-target ligands are instrumental in dissecting complex disease mechanisms and identifying new therapeutic strategies.

Future Perspectives and Emerging Research Directions

The compound 6-Methyl-1-benzofuran-3-carboxylic acid, as a member of the versatile benzofuran (B130515) family, stands at the cusp of significant scientific exploration. The benzofuran nucleus is a fundamental structural unit in numerous biologically active natural and synthetic products, known for a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and antitumor properties. nih.govnih.govrsc.org Future research into this specific molecule is poised to build upon the broader knowledge of benzofuran derivatives, focusing on innovative synthesis, deeper biological understanding, and the application of cutting-edge technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-1-benzofuran-3-carboxylic acid, and how can purity be validated?

  • Methodological Answer : A one-pot pseudo three-component synthesis strategy is effective for benzofuran derivatives. For example, substituted benzofurans like 3-alkoxy derivatives are synthesized via acid-catalyzed cyclization, achieving yields of 52–70% . Key steps include:

  • Reaction conditions : Use of trifluoroacetic acid as a catalyst under reflux.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent).
  • Purity validation : Employ HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with reference data. For instance, methyl groups on benzofuran rings typically resonate at δ 2.3–2.5 ppm (1H^1H) and δ 20–25 ppm (13C^{13}C) .
  • X-ray crystallography : Resolve crystal structures to confirm bond angles and substituent positions, as demonstrated for analogous compounds like 2-(6-hydroxybenzofuran-3-yl)acetamide .

Q. What physicochemical properties (e.g., solubility, melting point) are critical for handling this compound?

  • Methodological Answer :

  • Melting point : Analogous benzofuran-carboxylic acids (e.g., benzo[b]furan-2-carboxylic acid) exhibit melting points of 192–196°C, suggesting similar thermal stability for the 6-methyl derivative .
  • Solubility : Carboxylic acid derivatives are polar; use DMSO or methanol for dissolution. Solubility can be predicted via Hansen solubility parameters or experimentally validated using UV-Vis spectroscopy .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These models predict reactivity toward nucleophilic/electrophilic agents .
  • Thermochemical accuracy : Include exact-exchange terms (e.g., Becke’s 1993 functional) to reduce atomization energy errors to <2.4 kcal/mol .

Q. What strategies resolve contradictions in reported spectroscopic data for benzofuran derivatives?

  • Methodological Answer :

  • Comparative analysis : Cross-reference NMR data across solvents (e.g., DMSO-d6 vs. CDCl3) to account for solvent-induced shifts .
  • Dynamic NMR (DNMR) : Identify rotational barriers or tautomerism in cases of inconsistent splitting patterns .

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) impact the bioactivity of benzofuran-carboxylic acids?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-methoxy or 6-chloro derivatives) and test in vitro. For example, trifluoromethyl groups enhance metabolic stability, as seen in ethyl 6-(difluoromethyl)benzofuran carboxylates .
  • Computational docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2) and correlate with experimental IC50 values .

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